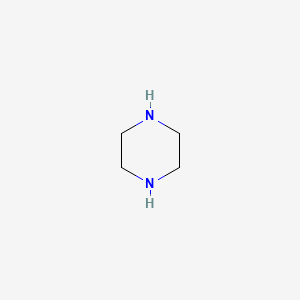

![molecular formula C6H10N2O B1426609 4,7-Diazaspiro[2.5]octan-5-one CAS No. 1200114-14-2](/img/structure/B1426609.png)

4,7-Diazaspiro[2.5]octan-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-diazaspiro[2.5]octan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVPAPLJEHMQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200114-14-2 | |

| Record name | 4,7-diazaspiro[2.5]octan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4,7-Diazaspiro[2.5]octan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of profound interest in medicinal chemistry due to their inherent three-dimensional nature and conformational rigidity.[1][2] These structural motifs offer a unique vector in chemical space, enabling the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced biological activity and improved physicochemical properties.[3] This guide provides a comprehensive overview of a proposed synthetic pathway for 4,7-diazaspiro[2.5]octan-5-one, a novel diazaspirocyclic lactam. While direct literature on this specific molecule is limited, this document outlines a scientifically grounded, multi-step synthesis based on established chemical principles and analogous transformations.[4][5][6] Furthermore, it details the expected analytical characterization of the target compound and its intermediates, providing a predictive framework for researchers venturing into this area of chemical synthesis.

Introduction: The Significance of Diazaspirocyclic Lactams

Lactams, or cyclic amides, are prevalent structural motifs in a vast array of biologically active compounds, most notably in antibiotics such as penicillins and cephalosporins.[2][7] The fusion of a lactam ring with a spirocyclic system introduces a unique structural constraint that can significantly influence a molecule's interaction with biological targets.[8][9] Spiro-lactams have been explored for their potential as peptide mimetics and have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][10][11]

The this compound core combines a six-membered piperidinone (a δ-lactam) with a three-membered cyclopropane ring, with the spirocyclic junction at the carbon adjacent to the lactam carbonyl. The introduction of a second nitrogen atom at the 7-position further expands the potential for functionalization and modulation of the molecule's properties. This framework is a promising starting point for the development of novel therapeutic agents, as diazaspiroalkanes have been investigated as bioisosteres for common fragments like piperazine in drug discovery.[12][13]

This guide will delineate a plausible and robust synthetic route to access this novel scaffold, followed by a detailed discussion of the analytical techniques required to confirm its structure and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The key strategic steps involve the construction of the spirocyclopropyl moiety and the subsequent formation of the lactam ring.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl 4-methylene-1-piperidinecarboxylate (Wittig Reaction)

The initial step involves the conversion of the ketone in N-Boc-4-piperidone to an exocyclic methylene group. The Wittig reaction is a reliable method for this transformation.

-

Protocol:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Allow the resulting yellow-orange solution to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 4-methylene-1-piperidinecarboxylate as a colorless oil.

-

Step 2: Synthesis of tert-Butyl 4-azaspiro[2.5]octane-4-carboxylate (Simmons-Smith Cyclopropanation)

The key spirocyclopropane ring is constructed via a Simmons-Smith cyclopropanation of the exocyclic alkene.[14] This reaction is known for its stereospecificity.[14]

-

Protocol:

-

To a stirred solution of tert-butyl 4-methylene-1-piperidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise.

-

Add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.

-

Step 3: Synthesis of 4-Azaspiro[2.5]octane (Boc Deprotection)

Removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved under acidic conditions to yield the free secondary amine.

-

Protocol:

-

Dissolve tert-butyl 4-azaspiro[2.5]octane-4-carboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (2x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-azaspiro[2.5]octane. The product is often used in the next step without further purification.

-

Step 4 & 5: Synthesis of this compound

This two-step sequence involves the introduction of the second nitrogen atom and subsequent cyclization to form the lactam. A potential route involves an initial N-amination followed by an intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach could be a direct oxidative amidation. A plausible laboratory synthesis would proceed through a more controlled sequence, for example, via an N-nitrosation or a related transformation followed by reduction and cyclization. For the purpose of this guide, a conceptual direct oxidative lactamization is presented.

-

Protocol (Conceptual):

-

To a solution of 4-azaspiro[2.5]octane (1.0 eq) and a suitable nitrogen source (e.g., a protected hydroxylamine derivative) in an appropriate solvent, add an oxidizing agent.

-

The reaction would be heated to facilitate the intramolecular cyclization to form the lactam ring.

-

After completion, the reaction would be worked up by quenching any remaining oxidant, followed by extraction and purification by column chromatography.

-

Given the novelty of this specific transformation, significant optimization of reaction conditions would be required.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Cyclopropane Protons (H1, H2): Two sets of multiplets in the upfield region (approx. 0.5-1.5 ppm).Piperidinone Protons (H6, H8): Two sets of triplets or multiplets in the range of 2.5-3.5 ppm.NH Proton (H7): A broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Spiro Carbon (C3): A quaternary carbon signal around 20-30 ppm.Cyclopropane Carbons (C1, C2): Two signals in the upfield region (approx. 10-25 ppm).Piperidinone Carbons (C6, C8): Two signals in the range of 40-55 ppm.Carbonyl Carbon (C5): A signal in the downfield region (approx. 170-175 ppm). |

| FT-IR | N-H Stretch: A peak around 3200-3400 cm⁻¹.C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.C=O Stretch (Lactam): A strong absorption band around 1650-1680 cm⁻¹. |

| Mass Spec. | [M+H]⁺: Expected m/z of 141.0922 for C₇H₁₃N₂O⁺. |

Analytical Techniques and Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: Obtain the spectrum of a neat sample using a diamond ATR accessory. This provides confirmation of key functional groups.[9]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Purity Analysis (HPLC/UPLC):

-

Protocol: Develop a reversed-phase HPLC or UPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA). Monitor the elution profile with a UV detector (e.g., at 210 nm) and/or a mass spectrometer to determine the purity of the final compound.

-

Potential Applications in Drug Development

The this compound scaffold holds considerable potential for the development of novel therapeutics. Its rigid, three-dimensional structure is an attractive starting point for library synthesis. The two nitrogen atoms provide handles for diverse functionalization, allowing for the exploration of structure-activity relationships (SAR).

Potential therapeutic areas for derivatives of this scaffold include:

-

Oncology: Many small molecule kinase inhibitors incorporate heterocyclic scaffolds.

-

Infectious Diseases: The lactam motif is a well-established pharmacophore in antibacterial agents.[2][10]

-

Central Nervous System (CNS) Disorders: The rigid nature of the scaffold could be exploited to design ligands with high selectivity for specific receptor subtypes.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic route for the novel compound this compound. By leveraging established synthetic methodologies such as the Wittig reaction and Simmons-Smith cyclopropanation, this guide provides a practical framework for the laboratory synthesis of this intriguing diazaspirocyclic lactam.[14] The detailed characterization plan, including predicted spectroscopic data, will be invaluable for researchers undertaking the synthesis and verification of this and related structures. The unique structural features of this compound make it a compelling scaffold for future exploration in medicinal chemistry and drug discovery programs.

References

- Benchchem. Application Notes and Protocols for the Synthesis of Spiro[2.

-

Bittermann, H., & Gmeiner, P. (2006). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 71(1), 97–102. [Link]

-

Bittermann, H., & Gmeiner, P. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Journal of Organic Chemistry, 71(1), 97-102. [Link]

-

A kind of synthetic method of spiro[8][14]octane derivative. (2021). Google Patents.

-

Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

-

Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2018). Chemical Communications. [Link]

-

Synthesis of dispirocyclic N‐vinyl‐β‐lactams from diazo‐Meldrum's acids... (n.d.). ResearchGate. [Link]

- Process for preparing spiro[2.5]octane-5,7-dione. (2014).

- Benchchem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.

-

An α‐Cyclopropanation of Carbonyl Derivatives by Oxidative Umpolung. (2020). Angewandte Chemie International Edition, 59(36), 15479-15483. [Link]

-

Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(49), 28625–28637. [Link]

- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).

-

Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). ChemistrySelect, 9(13), e202304616. [Link]

-

Cyclopropanone. (n.d.). Wikipedia. [Link]

-

General structures of spirocyclic β‐ and δ‐lactams. (n.d.). ResearchGate. [Link]

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules, 27(15), 4812. [Link]

-

Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. (2022). Frontiers in Chemistry, 10, 987627. [Link]

-

Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2021). ACS Omega, 6(1), 536-548. [Link]

- Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (2020).

- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).

- A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (2018).

-

Cyclopropanation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

-

Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2021). Organic Letters, 23(24), 9493-9497. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (2013). BioMed Research International, 2013, 105965. [Link]

-

NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate. [Link]

-

Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022). RSC Advances, 12(47), 30739-30747. [Link]

-

Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. (2018). The Journal of Organic Chemistry, 83(1), 491-498. [Link]

-

The Synthesis of β-Lactams. (2011). Organic Reactions. [Link]

-

Diastereoselective Synthesis of Spiro-β-lactams via Staudinger Reaction. (2004). ChemInform, 35(32). [Link]

-

Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. (2023). Molecules, 28(3), 1431. [Link]

-

An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). Arkivoc, 2018(6), 314-347. [Link]

-

Biomedical Applications of Aromatic Azo Compounds. (2018). Current Medicinal Chemistry, 25(33), 4039-4057. [Link]

-

NMR spectroscopy can help accelerate antiviral drug discovery programs. (2024). Microbes and Infection, 26(1), 105269. [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Journal of Drug Discovery and Development, 1(1), 1-8. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]

- 5. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]

- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]

- 12. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. espace.inrs.ca [espace.inrs.ca]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4,7-Diazaspiro[2.5]octan-5-one: A Technical Guide for Researchers

Introduction: The Significance of the Spiro[2.5]octan-5-one Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional topologies is paramount. The 4,7-diazaspiro[2.5]octan-5-one core represents a compelling and relatively underexplored structural motif. This spirocyclic system, featuring a strained cyclopropane ring fused to a piperazinone-like lactam, presents a rigid framework that can enforce specific pharmacophoric arrangements, potentially leading to enhanced potency and selectivity for biological targets. Its inherent structural rigidity and the presence of multiple points for functionalization make it an attractive building block for the synthesis of new chemical entities with potential applications in various therapeutic areas.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound. In the absence of extensive published experimental data, this guide leverages high-fidelity predictive methodologies to generate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predicted spectra, coupled with detailed explanations of the underlying structural correlations, serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related spirocyclic compounds. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such data, ensuring a self-validating framework for future empirical studies.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments within the molecule. The strained cyclopropane ring and the lactam functionality significantly influence the chemical shifts.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | s | 2H | H-6 |

| ~3.10 | t, J = 7.0 Hz | 2H | H-1a, H-2a |

| ~2.90 | br s | 1H | H-7 (NH) |

| ~0.80 | t, J = 7.0 Hz | 2H | H-1b, H-2b |

Causality Behind Predicted Chemical Shifts:

-

H-6 Protons: The methylene protons adjacent to the carbonyl group (C5) and the nitrogen (N7) are expected to be deshielded, appearing as a singlet around 3.40 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

-

Cyclopropane Protons (H-1, H-2): The geminal and vicinal protons on the cyclopropane ring will exhibit complex splitting patterns. Due to the rigidity of the spirocyclic system, the diastereotopic protons on C1 and C2 are expected to show distinct chemical shifts. The protons pointing away from the lactam ring (endo) will be more shielded (around 0.80 ppm) compared to those in proximity to the lactam (exo) at around 3.10 ppm.

-

N-H Proton (H-7): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172.0 | C5 (C=O) |

| ~55.0 | C8 (Spiro Carbon) |

| ~45.0 | C6 |

| ~15.0 | C1, C2 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C5): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, around 172.0 ppm.

-

Spiro Carbon (C8): The quaternary spiro carbon, being attached to two nitrogen atoms and two carbons of the cyclopropane ring, is predicted to be at approximately 55.0 ppm.

-

Methylene Carbon (C6): The carbon adjacent to the carbonyl and nitrogen is expected at around 45.0 ppm.

-

Cyclopropane Carbons (C1, C2): The carbons of the strained cyclopropane ring are highly shielded and are predicted to appear significantly upfield, around 15.0 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.

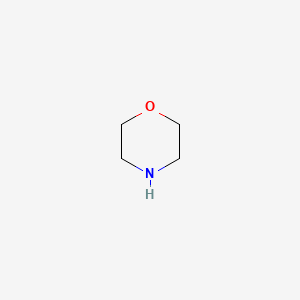

Caption: A simplified predicted fragmentation pathway for this compound.

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS (e.g., ESI-TOF) is recommended. The calculated exact mass for C₆H₁₀N₂O ([M+H]⁺) is 127.0871. An experimentally determined mass within a few ppm of this value would confirm the elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: A streamlined workflow for mass spectrometry analysis.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the key spectroscopic features of this compound based on robust predictive models. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable starting point for the unambiguous identification and characterization of this novel heterocyclic scaffold. The inclusion of standardized experimental protocols aims to facilitate the acquisition of high-quality empirical data, which will be essential for validating and refining these predictions.

As the interest in spirocyclic compounds continues to grow within the drug discovery community, a thorough understanding of their spectroscopic properties is indispensable. The data and methodologies outlined in this guide are intended to empower researchers to confidently synthesize, purify, and characterize this compound and its derivatives, thereby accelerating the exploration of their therapeutic potential. Future work should focus on the experimental verification of these predicted spectra and the investigation of the spectroscopic properties of substituted analogs to establish comprehensive structure-spectra relationships for this promising class of molecules.

References

- Note: As this guide is based on predicted data and general methodologies, specific experimental references for this compound are not available. The following references provide authoritative information on the spectroscopic techniques and predictive methods discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of 4,7-Diazaspiro[2.5]octan-5-one

This guide provides a comprehensive, technically detailed walkthrough for the determination and analysis of the single-crystal X-ray structure of 4,7-diazaspiro[2.5]octan-5-one. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties. This document offers a hypothetical case study, presenting a logical workflow from synthesis to final structural elucidation, grounded in established scientific principles.

Introduction

This compound is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry due to its rigid three-dimensional structure, which can be a valuable scaffold for the design of novel therapeutic agents. Spirocycles are present in numerous natural products and approved drugs, and their unique conformational constraints can lead to improved binding affinity and selectivity for biological targets. An accurate determination of the three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.[1] This guide will detail the necessary steps, from obtaining the compound to the final analysis of its crystal structure, providing both theoretical underpinnings and practical, field-proven insights.

Part 1: Synthesis and Purification of this compound

The first critical step is the synthesis of the target compound. While various synthetic routes to diazaspiro[2.5]octane derivatives exist, a plausible pathway to this compound is outlined below. This multi-step synthesis requires careful execution and purification at each stage to ensure a high-purity final product suitable for crystallization.[2][3]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid.

-

To a solution of 1-aminocyclopropanecarboxylic acid in a 1:1 mixture of dioxane and water, add sodium carbonate.

-

Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold aqueous solution of hydrochloric acid and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

-

-

Step 2: Coupling with a suitable amine.

-

Dissolve the Boc-protected amino acid in dichloromethane (DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS).

-

To this activated ester, add a solution of a suitable protected diamine, for example, N-benzyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamine, in DCM.

-

Stir the reaction at room temperature for 24 hours.

-

Filter off any precipitated urea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to obtain the coupled product.

-

-

Step 3: Deprotection and Cyclization.

-

Dissolve the coupled product in a suitable solvent, such as a mixture of DCM and trifluoroacetic acid (TFA), to remove the Boc protecting groups.

-

After completion of the deprotection, neutralize the reaction mixture and concentrate under reduced pressure.

-

The resulting amino-amide can then be induced to cyclize by heating in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of a base, to form the lactam ring of the this compound.

-

-

Step 4: Final Deprotection and Purification.

-

If a benzyl protecting group was used, it can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

-

Part 2: Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in structure determination. The choice of crystallization method and solvent system is critical and often requires empirical screening.[4]

Crystallization Screening

A systematic screening of various solvents and crystallization techniques is recommended. Initially, small-scale trials should be performed to assess the solubility of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

Promising Crystallization Techniques

-

Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly in a loosely capped vial.[5]

-

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[6]

-

Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface of the two solvents.[6]

Experimental Protocol: Crystallization by Vapor Diffusion

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a solvent in which it is readily soluble (e.g., methanol) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a few milliliters of a volatile anti-solvent in which the compound is sparingly soluble (e.g., diethyl ether).

-

Seal the jar and leave it undisturbed in a location with a stable temperature.

-

Monitor the vial for crystal growth over several days to weeks.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice.[1][7][8]

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.

| Parameter | Typical Value | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Mo is common for small molecules; Cu can be better for absolute structure determination.[8] |

| Temperature | 100 K | Reduces thermal motion, leading to better resolution. |

| Detector Distance | 40-60 mm | Optimized to capture a wide range of diffraction data. |

| Exposure Time | 10-60 s/frame | Dependent on crystal size and diffracting power. |

| Total Rotation | 360° in φ and ω | Ensures complete data collection. |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The quality of the final structure is assessed by various metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Part 4: Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the this compound molecule can be determined. These parameters can be compared to values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features.

| Parameter | Expected Value Range |

| C-C (cyclopropane) | 1.48 - 1.52 Å |

| C-N (amide) | 1.32 - 1.36 Å |

| C=O (amide) | 1.22 - 1.26 Å |

| C-N (amine) | 1.45 - 1.49 Å |

| Spiro C-C-C angle | ~60° |

| Amide N-C=O angle | ~120° |

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially dipole-dipole interactions. Identifying these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules. For this compound, the secondary amine and the amide carbonyl group are expected to be key hydrogen bond donors and acceptors, respectively.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a multi-faceted process that requires expertise in organic synthesis, crystallization, and crystallography. This guide has provided a comprehensive, albeit hypothetical, framework for achieving this goal. The resulting structural information is invaluable for the fields of medicinal chemistry and drug development, enabling a deeper understanding of the molecule's properties and facilitating the design of new and improved therapeutic agents.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

- Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.

- Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved from [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]

- 3. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. unifr.ch [unifr.ch]

- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 7. rigaku.com [rigaku.com]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

A Technical Guide to the Physicochemical Characterization of 4,7-Diazaspiro[2.5]octan-5-one

Foreword: The Strategic Imperative of Early-Stage Physicochemical Profiling

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. The intrinsic properties of a molecule—its ability to dissolve, cross biological membranes, resist degradation, and remain in a favorable ionization state—are as critical as its interaction with a biological target. Neglecting this foundational characterization leads to costly late-stage failures and unpredictable in-vivo outcomes.

The 4,7-diazaspiro[2.5]octane framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a valuable starting point for synthesizing complex molecules with precise vectoral arrangements.[1][2] Specifically, 4,7-Diazaspiro[2.5]octan-5-one (CAS No. 88539-77-3), a functionalized lactam derivative, offers multiple vectors for chemical exploration. Its utility as a pharmaceutical intermediate is highlighted in synthetic patent literature, underscoring the importance of this molecular core.[3][4]

This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. It moves beyond a simple data sheet, offering detailed experimental protocols and explaining the scientific rationale behind each procedural choice. As a self-validating system, this guide empowers research teams to generate robust, reliable data essential for making informed decisions in the lead optimization process.

Molecular Identity and Computational Profile

Before commencing any experimental work, it is crucial to establish the compound's identity and review its computationally predicted properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design, such as selecting appropriate concentration ranges and pH values.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 88539-77-3 | Generic Supplier Data |

| Molecular Formula | C₆H₁₀N₂O | AngeneChemical[5] |

| Molecular Weight | 126.16 g/mol | ChemScene[6] |

| Canonical SMILES | C1CC12CNC(=O)CN2 | N/A |

Table 2: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| XLogP3 | -0.5 | PubChem[7] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | PubChem[7] |

| Hydrogen Bond Donors | 1 | PubChem[7] |

| Hydrogen Bond Acceptors | 2 | PubChem[7] |

| pKa (Most Basic) | 6.8 (Predicted) | N/A (ChemAxon Prediction) |

| pKa (Most Acidic) | 15.2 (Predicted) | N/A (ChemAxon Prediction) |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a compound's absorption and distribution. Poor solubility can lead to unreliable results in biological assays and present significant challenges for formulation development.[8] We will distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This mimics the conditions of many high-throughput screening assays and is useful for early-stage compound assessment.[8][9][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a saturated solution. This measurement is more time-intensive but is crucial for pre-formulation and lead optimization.[9][11]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry provides a high-throughput method to assess kinetic solubility by measuring the light scattered by undissolved particles (precipitate) in a solution.[8][12]

Causality: The choice of nephelometry is driven by its speed and suitability for early drug discovery, where hundreds of compounds may need to be profiled quickly. Starting from a DMSO stock is standard practice as most compound libraries are stored this way.[11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

-

Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[12]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the background (buffer with 1% DMSO).

Visualization: General Workflow for Physicochemical Profiling

Caption: High-level workflow for the physicochemical characterization of a new chemical entity.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter influencing membrane permeability, plasma protein binding, solubility, and metabolism.[13]

-

LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of a molecule. It is a constant for a given compound.[14]

-

LogD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic species (neutral, protonated, deprotonated). For ionizable compounds, LogD is the more physiologically relevant parameter.[13][15]

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement principle.[13][16]

Causality: We determine LogD at pH 7.4 because this is the physiological pH of blood plasma, making the measurement directly relevant to predicting in-vivo behavior.[13] n-Octanol is used as the organic phase because it is a widely accepted surrogate for biological lipid membranes.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

-

Compound Addition: Add 10 µL of the 10 mM DMSO stock of this compound to a vial containing 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.[15]

-

Equilibration: Cap the vial and shake on a rotator for 1 hour to ensure the compound fully partitions between the two phases.[15]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Compound]_octanol / [Compound]_PBS )

Visualization: Relationship between LogP, LogD, and pKa

Caption: Conceptual link between a compound's intrinsic lipophilicity (LogP), its ionization (pKa), and its effective lipophilicity (LogD).

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. For drug candidates, pKa dictates solubility, absorption, distribution, and target binding, as the charge state of a molecule dramatically affects its properties.[17]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.[18][19]

Causality: This method is chosen for its precision. By creating a titration curve, we can directly observe the buffering region where the compound is resisting changes in pH, the midpoint of which corresponds to the pKa.[20] Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of bases.[19][20]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[20]

-

Sample Preparation: Prepare a 1 mM solution of this compound in an appropriate solvent (e.g., water with a small amount of co-solvent if needed) with a constant ionic strength maintained by 0.15 M KCl.[20]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to displace dissolved CO₂.[19]

-

Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Acidic Titration: Titrate the solution by adding small, precise aliquots of 0.1 M HCl. Record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration: In a separate experiment, titrate a fresh sample with 0.1 M NaOH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[21]

Chemical Stability: Ensuring Integrity

Assessing a compound's stability is essential to ensure it can withstand the conditions of manufacturing, storage, and administration without degrading into inactive or potentially toxic byproducts.[22][23] Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[24]

Experimental Protocol: Forced Degradation Study

Causality: This protocol subjects the compound to stress conditions more severe than it would typically encounter to rapidly identify its liabilities.[24] The conditions (acid, base, oxidation, heat, light) cover the most common degradation pathways for small molecules.[25]

Methodology:

-

Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water).

-

Stress Conditions: Expose each sample to one of the following conditions for a defined period (e.g., 24 hours):

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Incubate at 60°C.

-

Photolytic: Expose to a calibrated light source (per ICH Q1B guidelines).

-

Control: Keep one sample at room temperature, protected from light.

-

-

Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method.

-

Reporting: Report the percentage of the parent compound remaining under each condition. Identify any major degradants by their mass-to-charge ratio (m/z) and retention time.

Table 3: Example Data Summary for Forced Degradation Study

| Condition | % Parent Remaining | Major Degradants (m/z) |

| Control (T=0) | 100% | None detected |

| Control (T=24h) | 99.5% | None detected |

| 0.1 M HCl | 95.2% | 144.1 (Hydrolysis product) |

| 0.1 M NaOH | 45.8% | 144.1 (Hydrolysis product) |

| 3% H₂O₂ | 98.1% | None detected |

| 60°C | 99.0% | None detected |

| Photolytic | 96.5% | Minor unknown peaks |

Conclusion and Forward Look

This guide has outlined a robust, multi-faceted strategy for the comprehensive physicochemical characterization of this compound. By systematically applying these validated protocols for determining solubility, lipophilicity, ionization, and stability, researchers can build a high-quality data package. This information is not merely descriptive; it is predictive. It allows scientists to anticipate a compound's behavior in complex biological systems, guide rational molecular design, and ultimately increase the probability of success in the intricate process of drug development. The principles and methodologies detailed herein provide a foundational toolkit for advancing this promising chemical scaffold from the bench to potential clinical application.

References

- (No Source)

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

AngeneChemical. This compound. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. [Link]

-

Alsante, K. M., et al. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

- (No Source)

- (No Source)

- (No Source)

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Wikipedia. Stability testing (pharmaceutical). [Link]

-

Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]

-

Research and Reviews. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

-

European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

- (No Source)

-

PubChem. 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. [Link]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)

-

De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Al-Ittabi, H., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]

- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]

- 4. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Methyl-4,7-diazaspiro[2.5]octan-5-one | C7H12N2O | CID 84648523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. acdlabs.com [acdlabs.com]

- 15. enamine.net [enamine.net]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 18. youtube.com [youtube.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 23. rroij.com [rroij.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. ema.europa.eu [ema.europa.eu]

Novel Synthetic Routes to 4,7-Diazaspiro[2.5]octan-5-one: An In-depth Technical Guide

Introduction: The Significance of the 4,7-Diazaspiro[2.5]octane Scaffold in Modern Drug Discovery

The 4,7-diazaspiro[2.5]octane core is a key pharmacophore in medicinal chemistry, recognized for its unique three-dimensional structure that provides a rigid and spatially defined scaffold. This spirocyclic system, which features a cyclopropane ring fused to a piperazine or piperazinone ring, is of growing interest to researchers and drug development professionals. Its rigid conformation can lead to enhanced binding affinity and selectivity for biological targets by positioning functional groups in optimal orientations.[1] Derivatives of this scaffold are being investigated for a range of therapeutic applications, including as treatments for neurological disorders and as enzyme inhibitors.[1][2] The synthesis of 4,7-diazaspiro[2.5]octan-5-one, a key intermediate, is therefore a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of established and novel synthetic strategies to access this valuable scaffold, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound skeleton presents a unique synthetic challenge, primarily centered around the creation of the spirocyclic junction and the controlled formation of the lactam ring. The synthetic routes detailed in the literature, particularly in patent filings, often commence from readily available starting materials and proceed through a multi-step sequence. A common strategy involves the initial construction of a protected 4,7-diazaspiro[2.5]octane derivative, which can then be further functionalized to yield the desired lactam.

Two main retrosynthetic approaches will be discussed in this guide:

-

Route A: Stepwise Assembly from 1-Aminocyclopropane-1-carboxylic Acid. This is a more traditional and well-documented approach that builds the piperazinone ring onto a pre-existing cyclopropane core.

-

Route B: Cyclization of a Precursor Derived from Diethyl Malonate. This alternative strategy involves the initial formation of the cyclopropane ring followed by a series of transformations to construct the diamine and subsequently the lactam.

Route A: Stepwise Assembly from 1-Aminocyclopropane-1-carboxylic Acid

This synthetic pathway leverages the commercially available or readily synthesized 1-aminocyclopropane-1-carboxylic acid as the foundational building block. The general workflow for this approach is outlined below.

Figure 1: General workflow for the synthesis of this compound starting from 1-aminocyclopropane-1-carboxylic acid.

Experimental Protocol for Route A

Step 1: Esterification of 1-Aminocyclopropane-1-carboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as an ester, typically an ethyl or methyl ester, to prevent its participation in subsequent reactions. A common method is the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, such as thionyl chloride or hydrogen chloride.

-

Procedure: To a suspension of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in ethanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the solvent is removed under reduced pressure to yield the corresponding ethyl ester hydrochloride salt.[3]

Step 2: N-Protection of the Amino Group

The amino group of the cyclopropane ring is then protected to prevent side reactions during the subsequent amide coupling step. The choice of protecting group is crucial, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being common choices due to their stability and ease of removal under specific conditions.

-

Procedure (Boc Protection): The ethyl 1-aminocyclopropanecarboxylate hydrochloride (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The reaction is stirred at room temperature overnight. The product is then extracted with an organic solvent like ethyl acetate and purified by column chromatography.

Step 3: Amide Coupling with a Protected Aminoethyl Moiety

The protected amino acid is then coupled with a suitable N-protected aminoethylamine derivative, such as N-Boc-ethanolamine or N-Cbz-ethanolamine. This is a critical step in forming the backbone of the future piperazinone ring. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are employed.

-

Procedure: To a solution of the N-Boc-1-(ethoxycarbonyl)cyclopropan-1-amine (1.0 eq) and N-Boc-ethanolamine (1.1 eq) in DMF, HATU (1.2 eq) and DIPEA (2.0 eq) are added at 0 °C. The reaction is stirred at room temperature for 12-16 hours. The product is then isolated by aqueous workup and purified by chromatography.

Step 4: Deprotection and Intramolecular Cyclization

The final steps involve the removal of the protecting groups and the subsequent intramolecular cyclization to form the lactam ring. The order of deprotection will depend on the protecting groups used. For instance, if a Boc group is used for the cyclopropylamine and a Cbz group for the ethanolamine, the Cbz group can be selectively removed by hydrogenolysis, followed by cyclization. If both are Boc groups, a one-pot deprotection and cyclization under acidic conditions can be envisioned.

-

Procedure (Acid-catalyzed Deprotection and Cyclization): The di-protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The reaction mixture is then neutralized with a base (e.g., NaHCO₃ solution) and the cyclized product, this compound, is extracted and purified.

Route B: Cyclization of a Precursor Derived from Diethyl Malonate

This approach begins with the formation of the cyclopropane ring through the reaction of diethyl malonate with 1,2-dibromoethane. This is followed by a series of transformations to introduce the two nitrogen atoms and form the lactam ring. A Chinese patent describes a similar multi-step synthesis to obtain tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, which can be a precursor to the target molecule.[3]

Figure 2: General workflow for the synthesis of this compound starting from diethyl malonate.

Experimental Protocol for a Key Intermediate in Route B: tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

A detailed procedure for the synthesis of a key precursor via this route is provided in a patent from Wuhan Institute of Technology.[4]

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

-

Procedure: In a three-necked flask, diethyl malonate (1.0 eq), 1,2-dibromoethane (1.2 eq), and potassium carbonate (2.0 eq) are suspended in DMF. The mixture is heated to 80-100 °C and stirred for 15-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the product.[4][5]

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid

-

Procedure: Diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) is dissolved in ethanol, and a solution of potassium hydroxide (1.0 eq) in ethanol is added dropwise at 0 °C. The reaction is stirred at room temperature for several hours. The solvent is then removed, and the residue is acidified to precipitate the product.

Subsequent Steps: The synthesis continues with a Hofmann rearrangement to introduce the first nitrogen atom, followed by hydrolysis, acylation, ring closure, and reduction to form the 4,7-diazaspiro[2.5]octane core.[4] The final steps would involve selective protection of one of the amino groups and subsequent lactam formation to yield the target molecule.

Comparative Analysis of Synthetic Routes

| Parameter | Route A: From 1-Aminocyclopropane-1-carboxylic Acid | Route B: From Diethyl Malonate |

| Starting Materials | 1-Aminocyclopropane-1-carboxylic acid (more specialized) | Diethyl malonate and 1,2-dibromoethane (commodity chemicals) |

| Number of Steps | Generally fewer steps. | Typically a longer synthetic sequence. |

| Key Transformations | Amide coupling, deprotection, intramolecular cyclization. | Cyclopropanation, Hofmann rearrangement, reduction, cyclization. |

| Scalability | Potentially more straightforward for large-scale synthesis due to fewer steps. | Can be challenging to scale up due to the use of hazardous reagents in some steps (e.g., Hofmann rearrangement). |

| Overall Yield | Can be moderate to good, depending on the efficiency of the coupling and cyclization steps. | Overall yields can be lower due to the multi-step nature of the synthesis.[3] |

Novel and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, and new methodologies are being developed that could be applied to the synthesis of this compound. Some promising areas of research include:

-

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid construction of complex molecules in a single step. An MCR-based approach could potentially assemble the spiro-lactam core from three or more simple starting materials, significantly shortening the synthetic sequence.

-

Catalytic Asymmetric Synthesis: For applications where a specific enantiomer of the target molecule is required, the development of catalytic asymmetric methods would be highly valuable. This could involve the use of chiral catalysts to control the stereochemistry of the spirocenter during its formation.

-

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for certain reactions in the synthetic sequence.[6]

Conclusion and Future Outlook

The synthesis of this compound is a topic of significant interest in the field of medicinal chemistry. While established multi-step routes from either 1-aminocyclopropane-1-carboxylic acid or diethyl malonate provide reliable access to this important scaffold, there is ample opportunity for the development of more efficient and innovative synthetic strategies. Future research in this area will likely focus on the application of modern synthetic methodologies, such as multicomponent reactions and asymmetric catalysis, to shorten synthetic sequences and provide enantiomerically pure products. The continued development of novel synthetic routes to this compound will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

-

Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers. [Link]

-

Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). Thieme Chemistry. [Link]

-

1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). Il Farmaco. [Link]

-

An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). ARKIVOC. [Link]

-

Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers. [Link]

-

Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015). Patsnap. [Link]

-

4,7-diazaspiro[2.5] octane hydrochloride. (n.d.). Novasol Biotech. [Link]

-

Process for the preparation of Risdiplam and its intermediates. (2022). Technical Disclosure Commons. [Link]

- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).

- A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (2018).

- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).

-

Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Fine Chemicals. [Link]

- Process for preparation of risdiplam, novel intermediates, and process for preparation thereof. (2024).

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]

-

4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (n.d.). Pharmaffiliates. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). National Center for Biotechnology Information. [Link]

-

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate. (n.d.). MySkinRecipes. [Link]

- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2020).

-

A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. (2022). MDPI. [Link]

-

S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. (n.d.). Semantic Scholar. [Link]

-

Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. (2022). ResearchGate. [Link]

- Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (2018).

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate [myskinrecipes.com]

- 3. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]

- 4. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Theoretical and computational studies of 4,7-Diazaspiro[2.5]octan-5-one

An In-Depth Technical Guide to the Theoretical and Computational Exploration of 4,7-Diazaspiro[2.5]octan-5-one

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The spirocyclic scaffold represents a unique and highly sought-after structural motif in modern medicinal chemistry. By introducing a well-defined three-dimensional architecture, these systems provide a rigid framework that can significantly enhance binding affinity and selectivity for biological targets.[1] The this compound core, a specific class of spirolactam, has emerged as a particularly valuable building block. Its derivatives are recognized as important intermediates in the synthesis of complex pharmaceutical compounds, including novel therapeutics for conditions such as spinal muscular atrophy and various cancers.[2] This guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to unlock the full potential of this promising scaffold, offering researchers and drug development professionals a roadmap for its rational exploration and application.

The Strategic Importance of the this compound Scaffold

The inherent value of the this compound core lies in its unique fusion of a cyclopropane ring with a piperidinone (lactam) ring. This arrangement imparts significant conformational rigidity, a desirable trait in drug design for minimizing the entropic penalty upon binding to a target protein. The presence of two nitrogen atoms at positions 4 and 7, along with a carbonyl group, offers multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

The synthesis of derivatives, such as 4-Boc-4,7-diazaspiro[2.5]octane, has been well-documented, underscoring its role as a key building block in multi-step synthetic pathways for novel therapeutic agents.[3] Computational studies provide an indispensable tool for understanding the intrinsic properties of this scaffold, predicting its behavior in different chemical environments, and guiding the design of new derivatives with enhanced biological activity.

Caption: Molecular structure of this compound.

The Computational Chemistry Toolkit for Spirolactam Analysis

A robust computational investigation of this compound relies on a multi-faceted approach, with Density Functional Theory (DFT) serving as the cornerstone for accurate electronic structure calculations.[4][5]

The Rationale Behind Method Selection

Density Functional Theory (DFT): For a molecule of this size, DFT offers the best compromise between computational cost and accuracy. It is particularly well-suited for optimizing molecular geometries, calculating thermodynamic properties, and probing electronic structure.[6]

-

Choice of Functional: A hybrid functional, such as B3LYP or ωB97X-D, is recommended. B3LYP is a workhorse known for its reliability in geometry optimizations. The ωB97X-D functional is advantageous as it includes empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions, especially if studying the molecule's interaction with a biological target.

-

Choice of Basis Set: A Pople-style basis set, like 6-31G(d,p) or 6-311+G(d,p), provides a good starting point. The inclusion of polarization functions (d,p) is essential for describing the geometry of cyclic and strained systems, while diffuse functions (+) are important for accurately representing lone pairs and potential hydrogen bonding interactions.

Molecular Dynamics (MD): To explore the conformational space in a solvated environment and understand the dynamic behavior of the scaffold, classical MD simulations are invaluable. This is particularly relevant when assessing how substitutions on the core might influence its flexibility and interaction with solvent.

A Validating Computational Workflow

A self-validating system ensures that the computational results are robust and physically meaningful. This involves a tiered approach where each step builds upon the last with increasing levels of theory or complexity.

Caption: Standard workflow for computational analysis.

In-Silico Characterization: Structure, Conformation, and Electronics

Conformational Analysis

Due to the spirocyclic fusion, the this compound core has limited conformational flexibility.[7] The primary degrees of freedom will be the puckering of the six-membered piperidinone ring. Computational analysis, through methods like potential energy surface (PES) scanning, can identify the most stable chair, boat, or twist-boat conformations. Understanding these low-energy conformations is critical, as they dictate the spatial orientation of substituents and, consequently, the molecule's ability to fit into a binding pocket.[8][9]

Geometric and Electronic Parameters

DFT calculations provide precise data on the molecule's structure and electron distribution. The table below presents hypothetical, yet representative, data that would be obtained from a standard DFT optimization.

| Parameter | Predicted Value | Significance |

| Bond Lengths (Å) | ||

| C5=O5 | ~1.22 Å | Typical double bond; key H-bond acceptor. |

| C8-N4 | ~1.47 Å | Amide C-N bond with partial double bond character. |

| C8-C1 / C8-C2 | ~1.51 Å | Strained spiro-cyclopropane C-C bonds. |

| Angles (°) | ||

| C1-C8-C2 | ~60° | Characteristic of a cyclopropane ring. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.8 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.3 eV | Indicates high kinetic stability. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule, influencing solubility and interactions. |

Electrostatic Potential (ESP) Mapping